molecular formula C4H10O2S B1661268 Ethanethiol, 2,2-dimethoxy- CAS No. 89055-43-6

Ethanethiol, 2,2-dimethoxy-

Cat. No.: B1661268
CAS No.: 89055-43-6
M. Wt: 122.19 g/mol
InChI Key: NHSVBZUCAFSNBR-UHFFFAOYSA-N
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Description

Ethanethiol, 2,2-dimethoxy- is an organic compound that belongs to the class of thiols. Thiols, also known as mercaptans, are sulfur analogs of alcohols and contain a sulfhydryl (–SH) group. Ethanethiol, 2,2-dimethoxy- is characterized by the presence of two methoxy groups attached to the carbon adjacent to the thiol group. This compound is known for its strong and unpleasant odor, which is typical of thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2,2-dimethoxy- can be synthesized through various methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (–SH). The reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide to form the thiol. For example, the reaction of 2,2-dimethoxyethyl bromide with sodium hydrosulfide can yield ethanethiol, 2,2-dimethoxy-.

Another method involves the use of thiourea as the nucleophile. In this process, the alkyl halide reacts with thiourea to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with aqueous base to yield the desired thiol .

Industrial Production Methods

Industrial production of ethanethiol, 2,2-dimethoxy- typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2,2-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : Thiols can be oxidized to form disulfides. For example, ethanethiol, 2,2-dimethoxy- can be oxidized by hydrogen peroxide to form the corresponding disulfide. [ 2 \text{R-SH} + \text{H}_2\text{O}_2 \rightarrow \text{R-S-S-R} + 2 \text{H}_2\text{O} ]

  • Reduction: : Disulfides can be reduced back to thiols using reducing agents such as zinc and acid. [ \text{R-S-S-R} + \text{Zn} + 2 \text{H}^+ \rightarrow 2 \text{R-SH} + \text{Zn}^{2+} ]

  • Substitution: : Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. [ \text{R-SH} + \text{R’-X} \rightarrow \text{R-S-R’} + \text{HX} ]

Common Reagents and Conditions

Common reagents used in the reactions of ethanethiol, 2,2-dimethoxy- include hydrogen peroxide for oxidation, zinc and acid for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and concentration of reagents are optimized based on the desired reaction and product yield .

Major Products Formed

The major products formed from the reactions of ethanethiol, 2,2-dimethoxy- include disulfides from oxidation, thiols from reduction, and thioethers from substitution reactions.

Scientific Research Applications

Ethanethiol, 2,2-dimethoxy- has various scientific research applications across different fields:

Mechanism of Action

The mechanism of action of ethanethiol, 2,2-dimethoxy- involves its ability to undergo redox reactions and form disulfide bonds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function. The formation and reduction of disulfide bonds play a key role in protein folding and stability. Thiols can also act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Ethanethiol, 2,2-dimethoxy- can be compared with other thiols such as methanethiol, butanethiol, and pentanethiol. These compounds share similar chemical properties due to the presence of the thiol group but differ in their alkyl chain length and substituents.

    Methanethiol (CH_3SH): A simple thiol with a single carbon atom. It has a strong odor and is used as an odorant in natural gas.

    Butanethiol (C_4H_9SH): A thiol with a four-carbon chain. It is used in the synthesis of pharmaceuticals and as a flavoring agent.

    Pentanethiol (C_5H_11SH): A thiol with a five-carbon chain. It is used in the production of rubber and as a solvent.

Ethanethiol, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which can influence its reactivity and applications compared to other thiols .

Properties

IUPAC Name

2,2-dimethoxyethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-5-4(3-7)6-2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSVBZUCAFSNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564379
Record name 2,2-Dimethoxyethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89055-43-6
Record name 2,2-Dimethoxyethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxyethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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